Product packaging for DOTAP mesylate(Cat. No.:)

DOTAP mesylate

Cat. No.: B118457
M. Wt: 758.2 g/mol
InChI Key: APGRDDRQPNSEQY-LQDDAWAPSA-M
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Description

Historical Development and Significance of Cationic Lipids in Gene and Drug Delivery Research

The journey of therapeutic delivery has been marked by a continuous search for safe and effective vectors. While viral vectors were initially explored for gene therapy, concerns over their immunogenicity and potential for insertional mutagenesis spurred the development of non-viral alternatives. nih.gov Cationic lipids, first introduced in the late 1980s, represented a significant breakthrough in this area. nih.gov The pioneering synthesis of N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) marked the dawn of cationic lipid-mediated transfection. nih.govnih.gov

These synthetic lipids, characterized by a positively charged headgroup and a hydrophobic tail, could spontaneously form complexes, known as lipoplexes, with negatively charged nucleic acids like plasmid DNA and RNA. nih.govtandfonline.com This electrostatic interaction was crucial for condensing the genetic material and protecting it from enzymatic degradation in the biological environment. nih.gov The resulting lipoplexes, typically in the form of liposomes, could then fuse with the negatively charged cell membranes, facilitating the entry of the therapeutic cargo into the cytoplasm. tandfonline.commdpi.com

The development of cationic lipids revolutionized in vitro and in vivo gene delivery research, offering a safer and more versatile platform compared to viral vectors. nih.govnih.gov The ability to systematically modify their structure—by altering the headgroup, linker, or hydrophobic domains—allowed for the fine-tuning of their properties, such as stability, biodegradability, and transfection efficiency. nih.govrsc.org This has led to the creation of a vast library of cationic lipids, each with distinct characteristics tailored for specific applications.

Rationale for Utilizing DOTAP Mesylate in Contemporary Biomedical Research

Among the diverse array of cationic lipids, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has become one of the most extensively used for several key reasons. nih.govresearchgate.net As an ester analog of DOTMA, DOTAP was developed to be more biodegradable, thereby reducing potential toxicity associated with the stable ether bonds in its predecessor. nih.gov Its key structural feature is a quaternary ammonium (B1175870) headgroup that provides a permanent positive charge, crucial for interacting with nucleic acids and cell membranes. nih.gov

The mesylate salt form of DOTAP offers specific advantages in formulation and stability. The choice of counterion can significantly affect the physicochemical properties of the cationic lipid, including its packing, hydration, and solubility, which in turn influences transfection outcomes. nih.gov

The utility of this compound in modern research is further underscored by its versatility. It can be formulated into various nanocarrier systems, including liposomes, lipid nanoparticles (LNPs), and solid lipid nanoparticles (SLNs), often in combination with "helper lipids" like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol to enhance stability and transfection efficiency. nih.govdovepress.comnih.gov These helper lipids can modulate the fluidity and fusogenicity of the lipid bilayer, promoting the release of the cargo from the endosome into the cytoplasm, a critical step for therapeutic efficacy. nih.govavantiresearch.com

Overview of Key Research Paradigms Employing this compound in Nanomedicine

This compound's favorable properties have led to its widespread adoption in several key areas of nanomedicine research, including the delivery of small interfering RNA (siRNA), messenger RNA (mRNA), and anti-cancer therapeutics.

siRNA Delivery: RNA interference (RNAi) technology, which utilizes siRNA to silence specific genes, holds immense therapeutic potential. However, the instability and poor cellular uptake of naked siRNA necessitate the use of delivery vectors. DOTAP-based liposomes have proven to be effective carriers for siRNA. nih.govnih.gov They protect the siRNA from degradation and facilitate its entry into the cell. avantiresearch.com Research has shown that DOTAP-containing lipoplexes can achieve significant gene knockdown in various cell types, including human hematopoietic stem cells and breast cancer cells. nih.govnih.gov Studies have even explored the differential efficacy of DOTAP's stereoisomers, with the R enantiomer showing enhanced silencing activity in certain contexts. nih.gov

mRNA Delivery: The success of mRNA vaccines for COVID-19 has highlighted the power of this technology and the critical role of lipid-based delivery systems. nih.govsigmaaldrich.com DOTAP has been investigated as a key component in LNP formulations for mRNA delivery. dovepress.comnih.govnih.gov These LNPs encapsulate the mRNA, protecting it from ribonucleases and enabling its efficient translation into protein within the target cells. nih.govsigmaaldrich.com Research has demonstrated that optimizing the formulation of DOTAP-based LNPs, for instance by adjusting the helper lipids, can lead to organ-specific mRNA delivery and robust immune responses. nih.govstrath.ac.uk

Cancer Therapy: In oncology, DOTAP-based nanocarriers are being explored for the targeted delivery of chemotherapeutic drugs and gene therapies. mdpi.commdpi.com The positive charge of DOTAP liposomes can enhance their interaction with and uptake by negatively charged cancer cell membranes. nih.govresearchgate.net Furthermore, liposomal formulations can improve the solubility and bioavailability of hydrophobic anti-cancer drugs, such as all-trans retinoic acid (ATRA), and facilitate their pH-responsive release within the acidic tumor microenvironment. nih.govnih.gov Clinical studies have investigated DOTAP liposomes for the delivery of tumor suppressor genes and have shown promising anti-tumor activity. mdpi.com

The following table summarizes key research findings on the application of this compound in these paradigms:

Research ParadigmKey FindingsReferences
siRNA Delivery R-DOTAP enantiomer showed higher aromatase silencing (80%) in MCF-7 cells compared to S- and racemic forms. nih.gov
DOTAP-mediated siRNA delivery into human hematopoietic stem cells achieved a transfection efficiency of approximately 60%. nih.gov
DOTAP-based cationic bicelles enabled efficient siRNA delivery across an in vitro blood-brain barrier model. avantiresearch.com
mRNA Delivery DOTAP-based cationic lipid nanoparticles (cLNPs) induced strong humoral and cellular-mediated immune responses for a self-amplifying mRNA vaccine. strath.ac.ukstrath.ac.uk
Optimization of DOTAP-based LNP formulations with non-phospholipid helper lipids enabled organ-specific mRNA delivery, primarily to the lung and spleen. nih.gov
DOTAP-incorporated poly(β-amino ester)-lipid nanoparticles demonstrated enhanced mRNA delivery to the spleen and lungs in vivo. nih.gov
Cancer Therapy DOTAP liposomal formulation of all-trans retinoic acid (ATRA) showed a seven-fold higher intracellular uptake in A549 lung cancer cells compared to free ATRA. nih.gov
(R)-DOTAP isomer, when used as an adjuvant in a therapeutic cancer vaccine, showed effective tumor regression in a murine cervical cancer model. nih.gov
DOTAP liposomes have been used in clinical trials for the systemic delivery of the TUSC2 tumor suppressor gene in lung cancer patients. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H83NO7S B118457 DOTAP mesylate

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGRDDRQPNSEQY-LQDDAWAPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H83NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Formulation Science and Engineering of Dotap Mesylate Based Lipid Nanoparticles and Liposomes

Methodologies for Lipid Nanoparticle and Liposome (B1194612) Preparation

The fabrication of DOTAP mesylate-containing LNPs and liposomes relies on a variety of techniques designed to produce particles with specific physicochemical properties, such as size, charge, and lamellarity. These methods are crucial for creating stable and effective delivery systems.

Thin-Film Hydration Method and Extrusion Techniques

A widely used and well-established method for the preparation of liposomes, including those containing this compound, is the thin-film hydration technique. researchgate.netresearchgate.netinsidetx.comformulationbio.com This process begins with the dissolution of this compound and other lipid components, such as helper lipids and cholesterol, in a suitable organic solvent like chloroform (B151607) or a chloroform-methanol mixture. plos.orgnih.govdovepress.com This lipid solution is then subjected to evaporation under reduced pressure, which removes the organic solvent and deposits a thin, uniform lipid film on the inner surface of a round-bottom flask. insidetx.comformulationbio.com

The subsequent and critical step is the hydration of this lipid film with an aqueous phase, which can be distilled water, a buffer solution, or saline. insidetx.comformulationbio.com Agitation of the flask during hydration facilitates the self-assembly of the lipids into multilamellar vesicles (MLVs), which are heterogeneous in size. researchgate.netinsidetx.com To achieve a more uniform and smaller particle size, which is often crucial for in vivo applications, the MLV suspension is then subjected to extrusion. plos.orgnih.gov This involves passing the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm and 50 nm) multiple times. plos.orgnih.govplos.org This process reduces the size of the liposomes and produces large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs) with a more homogenous size distribution. researchgate.net The temperature during hydration and extrusion is often kept above the phase transition temperature of the lipids to ensure proper formation and flexibility of the lipid bilayers. nih.gov

Multicomponent Lipid Nanoparticle Assembly

One approach involves a three-stage procedure to prepare LNPs containing cationic lipids, phospholipids (B1166683), and cholesterol. dntb.gov.ua Research has shown that LNPs formulated with this compound can be more effective than those with other cationic lipids. dntb.gov.ua Furthermore, the structure of the LNP, such as whether it has a solid hydrophobic core, can significantly impact its transfection activity. dntb.gov.uamdpi.com For instance, bilayer LNPs have demonstrated higher transfection activity compared to core LNPs. dntb.gov.ua The specific type of phospholipid used in these multicomponent systems has also been found to be significant for transfection efficiency in certain cancer cell lines. dntb.gov.ua The optimization of the composition of these multicomponent LNPs is an active area of research to enhance the delivery of various therapeutic molecules. dntb.gov.uaresearchgate.net

Compositional Optimization of this compound Formulations for Enhanced Delivery

Role of Helper Lipids in Lipoplex and LNP Stability and Functionality

Helper lipids are crucial components in this compound formulations, playing a significant role in the stability of the lipid bilayer and the fusogenic properties of the nanoparticles. researchgate.netdovepress.comucl.ac.uk The inclusion of these lipids can significantly influence the transfection efficiency of lipoplexes and LNPs. researchgate.netresearchgate.net

Dioleoylphosphatidylethanolamine (DOPE) is a widely used neutral helper lipid in this compound formulations due to its ability to enhance transfection efficiency. researchgate.netucl.ac.uk DOPE has a cone-shaped molecular structure with a small hydrophilic head group, which inclines it to form non-bilayer structures, specifically the inverted hexagonal (HII) phase. researchgate.netucl.ac.uk This property is believed to facilitate the fusion of the LNP membrane with the endosomal membrane, promoting the release of the encapsulated cargo into the cytoplasm. researchgate.netucl.ac.ukresearchgate.net

The ratio of DOTAP to DOPE is a critical factor that can significantly influence transfection efficiency. researchgate.net Studies have shown that optimizing this ratio can lead to more effective gene delivery. For instance, a DOTAP/DOPE ratio of 3:1 has been reported to be highly efficient for pcDNA-Luc transfection in several cell cultures. researchgate.net The synergistic effect between DOTAP and DOPE is attributed to the ability of DOPE to destabilize the endosomal membrane, thereby enhancing the endosomal escape of the payload. researchgate.netresearchgate.net Lipopolyplexes containing DOPE have demonstrated substantially higher transfection efficiency compared to those with more stable, laminar-promoting lipids. ucl.ac.uk

Formulation ComponentKey Role/EffectReference
This compoundPrimary cationic lipid for nucleic acid complexation. researchgate.netresearchgate.net
DOPEPromotes endosomal escape through fusogenic properties. researchgate.netucl.ac.ukresearchgate.net
DOTAP/DOPE RatioCritically influences transfection efficiency; a 3:1 ratio has been shown to be effective. researchgate.net

Cholesterol and its derivatives are essential components in many this compound-based LNP formulations, primarily for their role in modulating membrane properties. researchgate.netresearchgate.netnih.gov The incorporation of cholesterol into the lipid bilayer can significantly impact the stability, fluidity, and fusogenicity of the nanoparticles. researchgate.netresearchgate.netrsc.org

Cholesterol is known to increase the stability of liposomes and LNPs, making them more resistant to the destabilizing effects of serum proteins. researchgate.netresearchgate.net This enhanced stability is crucial for in vivo applications where the nanoparticles are exposed to the bloodstream. researchgate.net Cholesterol achieves this by increasing the mechanical rigidity of the lipid bilayer, which in turn can influence the size of the resulting liposomes. pharmaexcipients.com The addition of cholesterol generally leads to an increase in liposome size. pharmaexcipients.com

Furthermore, cholesterol plays a role in enhancing transfection efficiency. researchgate.netresearchgate.netnih.gov It has been shown that the inclusion of cholesterol in DOTAP-based formulations can improve gene transfer efficiency by stabilizing the lipoplexes. researchgate.netresearchgate.net The amount of cholesterol in the formulation is a critical parameter, with studies showing a dramatic increase in transfection efficiency with increasing cholesterol content up to a certain saturation point. nih.gov This enhancement is not solely due to changes in membrane charge density but is also attributed to the reduction of the hydration repulsion layer of the membrane, which promotes fusion between the cationic LNP and the anionic endosomal membrane. nih.gov

Formulation ComponentEffect on LNP/Liposome PropertiesReference
CholesterolIncreases stability in serum. researchgate.netresearchgate.net
CholesterolIncreases liposome size. pharmaexcipients.com
CholesterolEnhances transfection efficiency. researchgate.netresearchgate.netnih.gov
CholesterolReduces membrane hydration repulsion, promoting fusion. nih.gov
Other Phospholipid Incorporations

The incorporation of helper lipids is a cornerstone of formulating DOTAP-based delivery systems, significantly influencing their stability, transfection efficiency, and even in vivo biodistribution. researchgate.netdovepress.com While 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a common neutral helper lipid, a variety of other phospholipids and lipids are utilized to modulate the properties of this compound formulations. researchgate.net

Cholesterol is frequently included to enhance lipid bilayer stability, facilitate membrane fusion, and aid in endosomal escape. dovepress.comnih.gov Its presence can improve the transfection capacity of some DOTAP-based LNPs. nih.govnih.gov Studies have shown that adding even 15 mol% of cholesterol to DOTAP/DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) formulations can increase transfection efficiency tenfold. nih.gov This enhancement is attributed to cholesterol's smaller headgroup area compared to DOPC, which increases the membrane's surface charge density. nih.gov Formulations combining DOTAP, DOPE, and cholesterol have been developed to create potent delivery systems. dovepress.comscielo.br

1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) , a zwitterionic phospholipid, is another key component. While it can provide stability to nanoparticles, it may also reduce endosomal escape, potentially lowering efficacy compared to other helper lipids. nih.gov Formulations containing both DOPE and DOPC have been explored, with results indicating that the choice of phospholipid can be significant for transfection in certain cancer cell lines but less so for others like HEK 293T cells. mdpi.com

The charge of the helper lipid can dramatically alter the in vivo targeting of LNPs. For instance, in formulations with an ionizable lipidoid, replacing a neutral helper lipid like DOPE with the cationic lipid DOTAP shifted protein expression from the liver to the lungs. nih.gov Conversely, incorporating anionic lipids such as L-α-phosphatidylserine (PS), phosphatidylglycerol (PG), or phosphatidic acid (PA) can redirect expression to the spleen. nih.gov

Non-phospholipid helper lipids have also been investigated. Monoglycerides with varying carbon chain lengths (C14:0, C16:0, C18:0, C18:1, C18:2) have been shown to mediate mRNA transfection when formulated with DOTAP, demonstrating that non-phospholipid components can serve as effective helper lipids. nih.gov

Helper Lipid/ComponentObserved Effect in DOTAP FormulationsReference
CholesterolIncreases bilayer stability, membrane fusion, and transfection efficiency. dovepress.comnih.gov dovepress.comnih.gov
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)Commonly used fusogenic helper lipid; promotes endosomal escape. researchgate.netmdpi.com researchgate.netmdpi.com
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)Provides stability but may reduce endosomal escape and efficacy. nih.gov nih.gov
Anionic Lipids (e.g., PS, PG, PA)Can shift LNP-mediated protein expression to the spleen. nih.gov nih.gov
Monoglycerides (C14-C18)Demonstrated to be effective non-phospholipid helper lipids for mRNA transfection. nih.gov nih.gov

Influence of DOTAP Counterion on Formulation Efficacy and Transfection Activity

The counterion associated with the DOTAP molecule is not an inert component; it significantly influences the physicochemical properties and biological activity of the resulting formulations. nih.govvulcanchem.com The choice of anion affects lipid packing, hydration, solubility, and ultimately, transfection efficiency. nih.govresearchgate.net

Research has directly compared the efficacy of DOTAP salts with different counterions, revealing a clear hierarchy in transfection performance. mdpi.com

This compound: In a comparative study using LNP lipoplexes to transfect HEK 293T cells with mRNA, this compound demonstrated the highest transfection efficiency. mdpi.comresearchgate.net

DOTAP Iodide: This salt showed intermediate transfection efficiency, performing better than the chloride salt but not as well as the mesylate version. mdpi.com Structurally, the iodide counterion binds very tightly to the DOTAP headgroup, leading to the expulsion of water, which results in poor solubility and stability in aqueous solutions. nih.gov

DOTAP Chloride: DOTAP chloride was found to be the least effective in delivering nucleic acids in the same study. mdpi.com However, other research has shown that in the absence of serum, DOTAP chloride carriers can be more efficient than those with methyl sulfate (B86663) (a similar anion to mesylate). koreascience.kr The chloride form is more common but its performance can be surpassed. nih.gov

The observed order of transfection efficiency was determined to be: Chloride < Iodide < Mesylate . mdpi.comsemanticscholar.org This highlights that the mesylate salt offers a distinct advantage for applications requiring high transfection potency. mdpi.comvulcanchem.com The poor water solubility of the iodide form, in particular, may affect its miscibility with helper lipids and the amount of cationic lipid successfully incorporated into liposomes. nih.gov

DOTAP SaltRelative Transfection Efficiency (mRNA in HEK 293T cells)Key Physicochemical PropertiesReference
MesylateHighestDemonstrates superior performance in transfection assays. mdpi.com mdpi.comresearchgate.net
IodideIntermediatePoor water solubility due to tight counterion binding and headgroup dehydration. nih.gov mdpi.comnih.gov
ChlorideLowestCommonly used, but less effective than mesylate or iodide in some studies. mdpi.comnih.gov mdpi.comnih.gov

Cationic Lipid-to-Payload Ratios (N/P Ratio) and Complexation Dynamics

Effective complexation of the negatively charged payload (like mRNA or pDNA) with the cationic liposome is essential. Studies show that complete complexation is typically achieved at N/P ratios of 2.0 or higher. nih.govsigmaaldrich.com Below this threshold, a significant amount of free, uncomplexed nucleic acid may remain. researchgate.net The process involves the electrostatic attraction between the anionic payload and the cationic liposomes, which can lead to the formation of multilamellar structures with the DNA or RNA sandwiched between lipid bilayers. nih.gov

The N/P ratio directly impacts transfection efficiency, often showing an optimal range for specific cell types and formulations. scielo.brmdpi.com For instance, in one study, the highest transfection efficiency was observed at a weight ratio of 10, with efficiency decreasing at higher or lower ratios. scielo.br However, increasing the N/P ratio can also lead to increased cytotoxicity, as the excess positive charge can destabilize cell membranes. mdpi.comresearchgate.net Therefore, a balance must be struck between achieving high transfection efficiency and maintaining cell viability. The optimal N/P ratio is cell-line dependent and must be empirically determined. mdpi.comacs.org

PEGylation Strategies for Enhanced Biocompatibility and Circulation

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles, is a widely used strategy to improve the in vivo performance of liposomal formulations. nih.gov By creating a hydrophilic shield, PEGylation can reduce opsonization (the process by which nanoparticles are marked for clearance by the immune system) and phagocytosis, thereby prolonging systemic circulation time. nih.govnih.gov

In the context of this compound formulations, PEGylation is typically achieved by including a small percentage of a PEG-conjugated lipid, such as DSPE-PEG, in the lipid mixture. dovepress.comacs.org While beneficial for stability and circulation, PEGylation can also present a "dilemma". The PEG layer that shields the nanoparticle can also hinder its interaction with target cells and interfere with endosomal escape, a phenomenon often called the "PEG dilemma". nih.govjst.go.jp This can lead to lower transfection efficiency compared to non-PEGylated counterparts. nih.gov

The amount of PEG incorporated is a critical parameter. Studies have shown that while low levels of PEGylation (e.g., 1.5 mol%) can be effective, higher molar ratios of PEG-lipid to DOTAP can lead to a decrease in transfection efficiency. dovepress.comnih.gov For example, changing the molar ratio of DSPE-PEG2000 to DOTAP from 1:20 to 1:4 had minimal effect, but higher ratios reduced transfection. dovepress.com PEGylation has also been shown to improve the biocompatibility of DOTAP-based nanoparticles by shielding the positive surface charge, which is correlated with toxicity. nih.gov

Physicochemical Characterization of this compound Formulations

The biological activity of this compound formulations is intrinsically linked to their physicochemical properties. Characterization of parameters like zeta potential provides essential insights into nanoparticle stability and their likely interactions with biological systems.

Zeta Potential Modifications and Surface Charge Dynamics

Zeta potential is a measure of the magnitude of the electrostatic charge at the nanoparticle surface and is a key indicator of colloidal stability and cell interaction. nih.gov For DOTAP-based formulations, the primary contributor to the positive charge is the quaternary ammonium (B1175870) headgroup of the DOTAP molecule. nih.govvulcanchem.com

Bare DOTAP liposomes typically exhibit a high positive zeta potential, often in the range of +30 mV to +50 mV. researchgate.netnih.gov This positive charge is crucial for the initial electrostatic interaction with the negatively charged cell membrane, which is a prerequisite for cellular uptake. nih.gov

The surface charge of the final lipoplex is highly dependent on the N/P ratio. semanticscholar.orgbioline.org.br

As the N/P ratio increases, the zeta potential becomes positive, typically crossing into the positive range at an N/P ratio of around 2. semanticscholar.orgbioline.org.br The positive charge generally continues to increase with higher N/P ratios. semanticscholar.org

Other formulation components also modulate the zeta potential. The inclusion of cholesterol can lower the zeta potential compared to pure DOTAP formulations. nih.gov Similarly, incorporating anionic helper lipids like PS can reduce the net positive charge, while incorporating additional cationic lipids can increase it. nih.gov PEGylation significantly reduces the measured zeta potential by shielding the surface charge, which can contribute to lower toxicity. nih.govdovepress.com

The interplay between the N/P ratio and helper lipids creates a dynamic surface charge landscape that is critical for optimizing the formulation for specific applications. mdpi.comnih.gov

Formulation FactorEffect on Zeta PotentialReference
Increasing N/P RatioIncreases positive zeta potential; shifts from negative to positive. semanticscholar.orgbioline.org.br semanticscholar.orgbioline.org.br
Incorporation of CholesterolCan reduce the high positive zeta potential of pure DOTAP liposomes. nih.gov nih.gov
Incorporation of Anionic LipidsReduces the net positive surface charge. nih.gov nih.gov
PEGylationShields surface charge, leading to a significant reduction in measured zeta potential. nih.govdovepress.com nih.govdovepress.com

Particle Size Distribution and Polydispersity Index (PDI)

In the context of formulations containing this compound, research has demonstrated the ability to produce LNPs with controlled size and a narrow size distribution. For instance, multicomponent cationic LNPs developed with this compound as the primary cationic lipid exhibited an average particle size of approximately 176 nm with a mean PDI of 0.18, indicating a relatively uniform sample. mdpi.comsemanticscholar.org The composition of the formulation and the manufacturing process are key factors in controlling these parameters. For example, a three-stage preparation procedure followed by extrusion through a 100 nm pore size membrane can effectively reduce the particle size and homogenize the suspension, decreasing the PDI. mdpi.com

The incorporation of macromolecules, such as mRNA, into these nanoparticles to form lipoplexes typically leads to an increase in particle size. One study observed that the inclusion of mRNA into this compound-based LNPs resulted in a size increase from 205.3 ± 46.1 nm to 248 ± 55 nm. mdpi.com Notably, this complexation did not significantly alter the PDI, which remained low (0.12 and 0.13, respectively), suggesting the formation of stable and uniformly sized lipoplexes. mdpi.combohrium.com

The table below summarizes findings on the particle size and PDI of various LNP formulations.

Formulation DescriptionAverage Particle Size (nm)Polydispersity Index (PDI)
Multicomponent LNPs with this compound1760.18
Basic LNP composition (citrate buffer)205.3 ± 46.10.12
LNP-mRNA lipoplex248 ± 550.13
cLNPs (pre-extrusion)218.4 ± 132.780.23
cLNPs (post-extrusion, 100 nm membrane)158.7 ± 59.20.18

Structural Morphology of Liposomes and Lipoplexes

The morphology of liposomes and their nucleic acid complexes (lipoplexes) is a crucial determinant of their functional properties. Techniques such as transmission electron microscopy (TEM), including cryo-TEM and negative staining, are invaluable for visualizing the ultrastructure, shape, and internal organization of these nanoparticles. researchgate.netnih.gov

Lipoplexes formed with the cationic lipid DOTAP exhibit a range of morphologies depending on factors like the lipid composition (including helper lipids), the cationic lipid-to-DNA charge ratio, and the type of nucleic acid. nih.govresearchgate.net When DOTAP liposomes are complexed with plasmid DNA, the resulting structures can be highly organized. nih.gov

Studies using cryo-electron microscopy have revealed distinct morphologies for lipoplexes prepared at different charge ratios. Positively charged complexes, formed with an excess of DOTAP, often appear as spherical particles with a condensed but indistinct internal structure. nih.gov In contrast, negatively charged lipoplexes, formed with an excess of DNA, can display a prominent internal periodic feature with a spacing of approximately 5.9 ± 0.1 nm and material projecting from the spherical surface into the solution. nih.gov These structural differences suggest different packing arrangements of the lipid and DNA. nih.gov

The inclusion of a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) significantly influences the final morphology. rsc.org Lipoplexes composed of a cationic lipid and DOPE can form complex multilamellar nanostructures. rsc.org Depending on the composition, these can range from ribbon-type morphologies, which are often associated with chiral lipids, to cluster-type structures. rsc.org The use of DOPE is known to impart fusogenic properties to the liposome due to its inverted cone shape, which can influence the packing of the lipid bilayer. researchgate.netbiorxiv.org Atomic force microscopy (AFM) has also been used to study the surface properties of liposomes and has shown changes in LNP structure upon complex formation with mRNA. mdpi.com

Lipoplex TypeDominant MorphologyKey Structural Features
Positively charged DOTAP/DNASphericalCondensed, indistinct interior. nih.gov
Negatively charged DOTAP/DNASpherical with projectionsProminent internal 5.9 nm periodic feature; spike-like projections. nih.gov
Cationic Lipid/DOPE/DNAMultilamellar nanostructuresCan exhibit ribbon-type or cluster-type morphologies. rsc.org

Membrane Fluidity and Anisotropy Profiles

Membrane fluidity, a measure of the mobility of lipid molecules within the bilayer, is a critical biophysical parameter that affects the stability and function of liposomes and lipoplexes. researchgate.net It is inversely related to membrane order and viscosity. nih.gov Fluorescence anisotropy is a widely used technique to probe membrane fluidity. researchgate.netresearchgate.net It involves incorporating a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the lipid bilayer. The rotational freedom of the probe, which is influenced by the packing and motion of the surrounding lipid acyl chains, is measured as fluorescence anisotropy (r). A decrease in the anisotropy value corresponds to an increase in membrane fluidity. researchgate.netmdpi.com

For liposomes containing DOTAP analogs (synthesized as mesylate salts), membrane fluidity has been shown to correlate with their functional activity. researchgate.net The fluidity is highly dependent on the lipid composition, particularly the structure of the lipid's hydrocarbon chains and the presence of helper lipids like DOPE or cholesterol. researchgate.net For instance, the inclusion of DOPE in liposome formulations tends to induce a monotonous decrease in anisotropy, indicating increased fluidity. researchgate.net Conversely, cholesterol is known to modulate fluidity, often increasing order (decreasing fluidity) in the liquid-crystalline state. mdpi.com

Studies have demonstrated that the efficiency of gene transfer can be influenced by the biophysical properties of the lipoplex, including membrane fluidity at the temperature of application. researchgate.net For example, cholesterol-containing lipoplexes that are generally stable have shown high transfection efficiency at low relative fluidity. researchgate.net The measurement of fluorescence anisotropy is therefore a valuable tool for characterizing lipid systems and elucidating structure-activity relationships. researchgate.net Changes in fluidity can be observed with temperature; typically, fluidity increases (anisotropy decreases) as temperature rises, and phase transitions from a gel state to a more fluid liquid-crystalline state can be detected. researchgate.net

ConditionEffect on Anisotropy (r)Implication for Fluidity
Increasing TemperatureDecreaseIncrease
Addition of DOPEDecreaseIncrease
Addition of CholesterolModulates (often increases r in fluid phase)Modulates (often decreases fluidity in fluid phase)

Stability of Formulations in Biological Media and Storage Conditions

The stability of this compound-based formulations, both during storage and in biological environments, is paramount for their successful application. researchgate.netmdpi.com Instability can manifest as changes in particle size, drug leakage, or degradation of components. nih.gov DOTAP salts, like all lipids containing oleic acid radicals, are susceptible to oxidation, which can generate toxic byproducts and compromise the formulation's integrity. google.com

Storage conditions are therefore critical. For commercial DOTAP liposomal transfection reagents, storage at +2 to +8°C is recommended to maintain stability through the expiration date. sigmaaldrich.com Research on multicomponent LNPs containing this compound has also focused on storage stability within this temperature range (+4 to +8°C). semanticscholar.org Studies on DOTAP/cholesterol LNPs complexed with mRNA have demonstrated good stability for extended periods. For example, specific formulations were found to be stable for 60 days when stored at 4°C, showing no reduction in functional efficacy. nih.gov Another study showed that PEGylated DOTAP/cholesterol lipoplexes maintained their size and PDI after 90 days of storage at 4°C. nih.gov

The stability of liposomes is a prerequisite for the formation of stable lipoplexes. researchgate.net The inclusion of helper lipids such as DOPE or cholesterol is a common strategy to improve the stability of both liposomes and the resulting lipoplexes. researchgate.net Cholesterol, in particular, is known to enhance bilayer stability and can significantly increase retention within the circulatory system. researchgate.netmdpi.com While micelles can be unstable in biological media, leading to their collapse in the blood, liposomes offer a more stable structure. mdpi.com The development of stable crystal modifications of DOTAP salts has also been explored to improve shelf life and purity over amorphous forms, which are often recommended for storage under protective gas at -20°C. google.com

Biophysical and Mechanistic Investigations of Dotap Mesylate Mediated Cellular Interactions

Lipoplex Formation and Nucleic Acid Condensation Mechanisms

The formation of stable lipoplexes is a prerequisite for successful gene transfection. This process is primarily driven by the electrostatic attraction between the cationic DOTAP mesylate and the anionic nucleic acids.

The primary driving force behind the formation of lipoplexes is the electrostatic interaction between the positively charged trimethylammonium headgroup of DOTAP and the negatively charged phosphate (B84403) backbone of nucleic acids like plasmid DNA (pDNA) and siRNA. bocsci.comresearchgate.netcore.ac.uk This interaction leads to the condensation of the nucleic acid into a more compact structure, which is essential for cellular uptake and protection from degradation by nucleases. researchgate.net

The process of lipoplex formation can be viewed as a multi-step event. Initially, a rapid adsorption or nucleation step occurs where the nucleic acid binds to the surface of the cationic lipid aggregate. aimspress.com This is followed by an intermediate stage of flocculation, where these initial complexes aggregate to form larger structures. aimspress.com The final and often slowest step involves internal rearrangements to achieve the most stable lipoplex configuration. aimspress.com

The structure of the resulting lipoplex is influenced by the lipid composition. For instance, lipoplexes formed with bilayer-favoring lipids like DOTAP, often in combination with a neutral helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), typically result in a lamellar LαC phase. aimspress.com In this arrangement, the DNA strands are organized in a two-dimensional smectic array between the lipid bilayers. aimspress.com However, when a lipid that favors a hexagonal phase, like DOPE, is predominant in the formulation, an inverted hexagonal phase (HII C) can form. aimspress.com In this structure, the DNA is coated by an inverse lipid monolayer, forming cylindrical micelles arranged in a hexagonal lattice. aimspress.com

The charge ratio of the cationic lipid to the anionic nucleic acid is a critical parameter. An excess of positive charge is generally considered necessary for efficient transfection. google.com Studies have shown that DOTAP-based liposomes exhibit a preference for binding to the relaxed, or nicked-relaxed, form of plasmid DNA over the supercoiled form. nih.gov This suggests that the binding of supercoiled DNA is weaker and may dissociate from the complex more easily. nih.gov

The stability of these complexes is significant, with the order of stability for lipid-DNA complexes being DOTAP > DDAB > DOPE > Chol, indicating that charge neutralization plays a key role in the stabilization of the lipoplex. nih.gov

Table 1: Key Interactions and Structures in this compound Lipoplex Formation

Interaction/StructureDescriptionKey FactorsReferences
Electrostatic Interaction The primary force driving the association between the cationic DOTAP headgroup and the anionic nucleic acid phosphate backbone.Charge of lipid and nucleic acid. bocsci.comresearchgate.netcore.ac.uk
Nucleic Acid Condensation The process of compacting the nucleic acid into a smaller, more stable structure within the lipoplex.Electrostatic neutralization. researchgate.netnih.gov
Lamellar Phase (LαC) A common lipoplex structure where DNA is sandwiched between lipid bilayers.Use of bilayer-forming lipids like DOTAP and DOPC. aimspress.com
Inverted Hexagonal Phase (HII C) A lipoplex structure where DNA is encapsulated in inverse lipid micelles arranged hexagonally.High proportions of hexagonal phase-forming lipids like DOPE. aimspress.comnih.gov

Cellular Uptake Pathways and Endocytosis Mechanisms

Once formed, this compound-containing lipoplexes interact with the cell surface and are internalized through various endocytic pathways. The specific route of entry can significantly impact the ultimate fate and transfection efficiency of the nucleic acid cargo.

Clathrin-mediated endocytosis (CME) is a major pathway for the uptake of DOTAP-based lipoplexes. nih.govnih.gov This process involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles that transport the lipoplexes into the cell. dovepress.com Studies have shown that inhibiting CME can significantly block the internalization and subsequent gene expression from DOTAP lipoplexes. nih.govnih.gov For instance, in A549 and HeLa cells, the uptake of DOTAP/DNA lipoplexes was inhibited by chlorpromazine (B137089) and K+ depletion, both of which disrupt CME. nih.gov This indicates that for these lipoplexes, CME is the exclusive pathway for entry. nih.govnih.gov

Caveolae-mediated endocytosis is another pathway for cellular entry, characterized by flask-shaped invaginations of the plasma membrane rich in cholesterol and caveolin proteins. dovepress.com While some studies suggest that certain lipoplex formulations can utilize this pathway, research specifically on DOTAP lipoplexes indicates that their uptake is not dependent on caveolae. nih.govnih.govnih.gov Inhibitors of caveolae-mediated uptake, such as filipin (B1216100) and genistein, did not affect the internalization or transfection efficiency of DOTAP lipoplexes in several cell lines. nih.gov However, the uptake mechanism can be formulation-dependent, with some DOTAP:DOPC:cholesterol formulations showing reliance on both clathrin- and caveolae-mediated pathways. nih.gov

Macropinocytosis is a fluid-phase uptake process involving large, irregular endocytic vesicles. nih.gov This pathway has been identified as a route of entry for some nanoparticle formulations. nih.gov While less commonly cited as the primary pathway for DOTAP lipoplexes compared to CME, some evidence suggests its involvement, particularly depending on the cell type and specific lipoplex composition. nih.gov For example, EV-mimicking liposomes have been shown to be taken up by macropinocytosis in A549 cells. nih.gov

When lipoplexes are introduced into a biological environment, they are quickly coated with proteins, forming a "protein corona". diversatechnologies.comnih.gov This corona alters the physicochemical properties of the nanoparticles and can significantly influence their interaction with cells, including the mechanism of cellular uptake. diversatechnologies.comnih.gov

Table 2: Cellular Uptake Mechanisms of this compound Lipoplexes

Uptake PathwayDescriptionInvolvement with DOTAP LipoplexesReferences
Clathrin-Mediated Endocytosis (CME) Receptor-mediated endocytosis involving the formation of clathrin-coated vesicles.A primary and often exclusive pathway for DOTAP lipoplex internalization. nih.govnih.gov
Caveolae-Mediated Endocytosis Endocytosis via flask-shaped invaginations rich in caveolin.Generally not a primary pathway for DOTAP lipoplexes, but can be formulation-dependent. nih.govnih.govnih.gov
Macropinocytosis Large-scale, non-specific uptake of extracellular fluid and solutes.Can be involved depending on cell type and lipoplex formulation. nih.govnih.gov
Protein Corona Effect Adsorption of proteins onto the lipoplex surface, altering its biological identity.Can shift the uptake mechanism and enhance overall internalization. nih.govdovepress.com

Intracellular Trafficking and Endosomal Escape

Once internalized by cells, typically through endocytosis, this compound-containing lipoplexes are enclosed within endosomes. nih.gov The trafficking of these vesicles is an active process, with studies showing that lipoplexes are transported towards the perinuclear region. escholarship.org Research investigating the fate of the cationic lipid itself has shown that after endocytosis, DOTAP can be localized to various organelles, including the endoplasmic reticulum, Golgi apparatus, and mitochondria. nih.gov

A critical bottleneck in this pathway is the potential for the endosome to mature and fuse with a lysosome, an organelle containing degradative enzymes in a highly acidic environment that would destroy the genetic cargo. upenn.edu Therefore, for successful transfection, the lipoplex must escape the endosome before this occurs. insidetx.comnih.gov This escape is a key function facilitated by the cationic nature of this compound and is significantly influenced by the formulation's lipid composition. nih.govliposomes.ca

The inclusion of non-cationic "helper" lipids in this compound formulations is crucial for enhancing transfection efficiency, primarily by promoting escape from the endolysosomal pathway. mdpi.comucl.ac.uk The most commonly used and studied helper lipid in this context is 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). researchgate.netresearchgate.net

DOPE is characterized by its conical molecular shape, possessing a small hydrophilic headgroup relative to its larger hydrophobic tail region. nih.gov This geometry inherently favors the formation of non-bilayer lipid structures, specifically the inverted hexagonal (HII) phase, rather than the stable lamellar bilayers typical of cell membranes. liposomes.canih.gov The propensity of DOPE to form these non-lamellar structures is believed to be a primary driver of its function in promoting endosomal escape. ucl.ac.uknih.gov When a DOTAP/DOPE lipoplex fuses with the endosomal membrane, the presence of DOPE facilitates the transition from a stable bilayer to a fusogenic, unstable intermediate structure, leading to membrane disruption and release of the lipoplex contents into the cytoplasm. nih.gov

In contrast, formulations using helper lipids that promote stable laminar structures, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), exhibit significantly lower transfection efficiencies. ucl.ac.uk Studies directly comparing DOTAP/DOPE with DOTAP/DOPC formulations have shown that while both are taken up by cells, the DOPE-containing lipoplexes result in rapid endosomal trafficking and accumulation of DNA in the nucleus. ucl.ac.uk Conversely, the DOPC-containing counterparts tend to remain trapped within the late endo-lysosomal compartments, highlighting the critical role of the helper lipid's fusogenic properties. ucl.ac.ukmdpi.com

Cholesterol is another lipid frequently included in DOTAP formulations. scielo.br While DOPE primarily aids in endosomal escape through membrane destabilization, cholesterol generally serves to stabilize the lipoplex structure and can improve gene transfer efficiency. researchgate.netscielo.br The optimization of the molar ratio of this compound to the helper lipid is a critical parameter, as it directly impacts the biophysical properties and subsequent transfection efficiency of the nanoparticle. researchgate.net

Table 1: Impact of Helper Lipid on Transfection Efficiency and Intracellular Fate of DOTAP-based Formulations
FormulationKey Property of Helper LipidObserved Intracellular BehaviorTransfection OutcomeReference
DOTAP/DOPEPromotes fusogenic, inverted hexagonal (HII) phase structures.Rapid endosomal escape and nuclear accumulation of DNA.High transfection efficiency. ucl.ac.uk
DOTAP/DOPCPromotes stable, lamellar bilayer structures.Formulations remain trapped in late endo-lysosomal compartments.Low transfection efficiency. ucl.ac.ukmdpi.com
DOTAP/CholesterolIncreases lipoplex stability.Aids in destabilizing the endosomal membrane.Improves gene transfer efficiency. researchgate.netmdpi.com

The escape of the lipoplex from the endosome is mediated by the destabilization of the endosomal membrane, a process driven by electrostatic and biophysical interactions. researchgate.net The positively charged surface of the this compound lipoplex interacts with the negatively charged anionic lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane. researchgate.netmdpi.com This electrostatic attraction brings the two membranes into close proximity, initiating the fusion process. nih.gov

The mechanism involves a "flip-flop" of anionic lipids from the endosomal membrane, which then diffuse into the lipoplex structure. nih.gov There, they form charge-neutral ion pairs with the cationic DOTAP molecules. mdpi.com This charge neutralization reduces the effective size of the lipid headgroups relative to their hydrophobic tails, inducing a negative spontaneous curvature in the membrane. mdpi.com This structural change, combined with the inherent propensity of helper lipids like DOPE to form non-bilayer phases, drives the transition from a lamellar bilayer to an inverted hexagonal (HII) phase. upenn.eduliposomes.ca The formation of this unstable, non-bilayer intermediate structure disrupts the integrity of the endosomal membrane, leading to the formation of a fusion pore and the subsequent release of the genetic material into the cytoplasm. mdpi.comnih.gov This fusion process is thought to continue until the negative charge of the endosomal membrane is effectively neutralized by the cationic lipids. nih.gov

Nuclear Translocation of Genetic Material

Following release from the endosome, the genetic material must traverse the cytoplasm and enter the nucleus to be transcribed. This represents another significant barrier to successful gene transfection. nih.gov Studies have shown that lipoplexes are actively transported through the cytoplasm towards the cell nucleus. escholarship.org

The mechanism of nuclear entry for plasmid DNA delivered by cationic lipids is not fully elucidated but is a critical step for gene expression. For dividing cells, the breakdown of the nuclear envelope during mitosis can provide an opportunity for the genetic material to enter the nucleus. However, for non-dividing cells, the plasmid must cross the intact nuclear pore complex. Some studies have observed the rapid accumulation of DNA in the nucleus within an hour of transfection with lipoplexes. mdpi.com Formulations containing DOPE have been shown to lead to more efficient nuclear accumulation of DNA compared to those with non-fusogenic helper lipids like DOPC. ucl.ac.uk The addition of specific components, such as TAT peptides (derived from the HIV-1 Tat protein), to liposome (B1194612) formulations has been shown to promote migration towards the cell nucleus. nih.gov While the lipoplex facilitates the journey to the nucleus, the precise molecular mechanisms governing the translocation of the naked or partially condensed genetic material across the nuclear membrane remain an area of active investigation.

Advanced Applications of Dotap Mesylate in Nucleic Acid and Therapeutic Molecule Delivery

Gene Delivery Applications

The ability of DOTAP mesylate to form lipoplexes—complexes of nucleic acids and lipids—makes it a widely studied vehicle for gene delivery. bocsci.comresearchgate.net These lipoplexes protect the nucleic acid cargo from degradation and facilitate its entry into cells. bocsci.com

This compound is utilized in the transfection of plasmid DNA (pDNA), a common method for introducing new genetic material into cells. biontex.comnih.gov Formulations containing this compound can effectively deliver pDNA for both transient and stable expression. medchemexpress.combiontex.com The efficiency of this process is often influenced by the composition of the liposome (B1194612), particularly the ratio of DOTAP to a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). researchgate.net Studies have shown that optimizing the DOTAP/DOPE ratio is critical for successful pDNA delivery to various cell types. researchgate.net For instance, research has demonstrated that liposomes composed of DOTAP and cholesterol (Chol) are frequently used for pDNA transfection. nih.gov The interaction between the cationic DOTAP and the anionic pDNA results in the formation of lipoplexes that can be taken up by cells. bocsci.commedchemexpress.com

Table 1: Research Findings on this compound in pDNA Delivery

Formulation Components Key Findings Reference
DOTAP/DOPE The ratio of DOTAP to DOPE significantly impacts transfection efficiency, which is also cell-type dependent. researchgate.net
DOTAP/Cholesterol These liposomes are commonly employed for in vivo pDNA transduction. nih.gov
DOTAP with amino acid-based cationic lipids Formulations incorporating DOTAP showed enhanced transfection efficacy compared to those without. nih.gov

The delivery of messenger RNA (mRNA) has gained significant attention, particularly for vaccine development and protein replacement therapies. dovepress.commdpi.com this compound-containing lipid nanoparticles (LNPs) have proven effective for mRNA delivery. mdpi.comdntb.gov.ua The positive charge of DOTAP helps to concentrate the anionic mRNA within the LNP. dovepress.com Research has shown that LNPs containing this compound can be more effective for mRNA transfection than those with other cationic lipids like oleoylcholine (Ol-Ch). mdpi.com The composition of these LNPs, including the presence of helper lipids like DOPE and cholesterol, is a key factor in optimizing mRNA expression. dovepress.com Studies have also explored the impact of the DOTAP counterion, finding that this compound led to higher luciferase expression compared to DOTAP chloride or iodide, indicating its superior efficiency in mRNA delivery to cells. mdpi.com

Table 2: Research Findings on this compound in mRNA Delivery

Formulation Components Key Findings Reference
This compound, phospholipids (B1166683), cholesterol, surfactants LNPs with this compound were more effective for mRNA transfection than those with oleoylcholine. mdpi.com
DOTAP, DOPE, Cholesterol The transfection efficiency of these LNPs was higher than those composed of only DOTAP-DOPE or DOTAP-cholesterol. dovepress.com
This compound vs. other DOTAP salts This compound demonstrated the highest transfection efficiency for mRNA delivery compared to DOTAP chloride and iodide. mdpi.com
DOTAP and ionizable lipids Incorporating DOTAP into traditional LNP formulations can enhance the safety profile of mRNA vaccines. biorxiv.org

Small interfering RNA (siRNA) offers a powerful tool for gene silencing by targeting specific mRNA molecules for degradation. This compound-based carriers are employed to deliver siRNA into cells to achieve this effect. mdpi.comresearchgate.net The efficiency of siRNA-mediated silencing is dependent on the successful delivery of the siRNA to the cytoplasm, a process facilitated by DOTAP-containing liposomes. mdpi.com Studies have shown that multicomponent LNPs containing this compound can effectively deliver siRNA to various cancer cell lines. mdpi.com The composition of the LNP, including the type of phospholipid, can influence the transfection efficiency in different cell types. mdpi.com For example, LNPs containing GM3 gangliosides were found to be highly efficient for delivering siRNA to SW620 cells. mdpi.com Furthermore, the ratio of cationic lipid to siRNA (N/P ratio) and the presence of helper lipids like DOPE are crucial parameters for developing safe and effective siRNA-lipoplexes. mdpi.com

Table 3: Research Findings on this compound in siRNA Delivery

Formulation Components Key Findings Reference
This compound, phospholipids, cholesterol, surfactants LNPs with GM3 gangliosides were most efficient for siRNA delivery to SW620 cells. mdpi.com
DOTAP/Cholesterol/DOPE Liposomes with 50% DOPE induced mRNA silencing of around 80%. Cytotoxicity was influenced by the N/P ratio and cationic lipid concentration. mdpi.com
DOTAP DOTAP-based liposomes were identified as excellent reagents for gene silencing in resting and differentiating CD34+ cells. nih.gov
Reduced DOTAP formulations Reducing the amount of DOTAP in LNPs decreased the positive surface charge, which can be a strategy to reduce potential immune stimulation. biorxiv.org

This compound is also utilized for the delivery of other types of nucleic acids, such as antisense oligonucleotides. medchemexpress.combiontex.com These short, single-stranded DNA or RNA molecules can modulate gene expression. DOTAP-based liposomes can form stable complexes with oligonucleotides, protecting them and facilitating their cellular uptake. researchgate.net Research has demonstrated that DOTAP/cholesterol LNPs are capable of transfecting oligonucleotides, highlighting their ability to transport cargo into the cell nucleus. nih.gov The inclusion of pH-sensitive polyanions like poly(propylacrylic acid) into DOTAP formulations has been shown to improve the intracellular release of phosphorothioate (B77711) oligonucleotides, leading to enhanced gene expression inhibition. beilstein-journals.org

Therapeutic Molecule Encapsulation and Delivery

Beyond nucleic acids, this compound is a key component in delivery systems for various therapeutic molecules, particularly in the field of oncology. google.commedchemexpress.com

This compound-based liposomes are explored for the delivery of anti-cancer drugs. nih.gov These cationic liposomes can be particularly effective for delivering drugs to cancer cells. bocsci.com For instance, a nano-formulation of all-trans retinoic acid (ATRA), a molecular-acting drug, using DOTAP and cholesterol demonstrated a pH-responsive release, with significantly higher release at the acidic pH characteristic of tumor microenvironments. nih.govresearchgate.net This formulation led to increased intracellular drug accumulation and enhanced cell death in lung cancer cells compared to the free drug. nih.govresearchgate.net In another study, cationic liposomes containing DOTAP were used for the co-delivery of curcumin (B1669340) and STAT3 siRNA to treat skin cancer, resulting in significant inhibition of melanoma cell growth. mdpi.com

Table 4: Research Findings on this compound in Anti-cancer Agent Delivery

Formulation Components Therapeutic Agent(s) Key Findings Reference
DOTAP:cholesterol:ATRA (5:4:1) All-trans retinoic acid (ATRA) The liposomal formulation showed enhanced ATRA release at acidic pH and increased uptake by lung cancer cells, leading to greater treatment efficiency. nih.gov
DOTAP Curcumin and STAT3 siRNA Co-delivery resulted in the highest cell growth inhibition in mouse melanoma cells compared to either agent alone. mdpi.com

Other Therapeutic Compounds

The utility of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) as a delivery vehicle extends beyond nucleic acids to other classes of therapeutic molecules. Its cationic nature facilitates the encapsulation and transport of various compounds, positioning it as a versatile component in advanced drug delivery systems for cancer therapy and other diseases. Research has demonstrated the successful formulation of DOTAP-based nanoparticles for the co-delivery of small molecule drugs alongside siRNA, creating synergistic therapeutic effects.

One notable application is in the treatment of skin cancer, where cationic liposomes composed of DOTAP have been used for the co-delivery of curcumin and STAT3 siRNA. mdpi.com Similarly, hybrid nanoparticle systems incorporating DOTAP have been developed to enhance the delivery of conventional chemotherapeutics. For instance, docetaxel-loaded DOTAP-poly(lactic-co-glycolic acid) (PLGA) hybrid nanoparticles have been engineered for lung cancer therapy. mdpi.com These lipid-polymer hybrid nanoparticles serve as effective vehicles for drug delivery and release at the target site. mdpi.com The combination of the lipid component, DOTAP, with the biodegradable and biocompatible polymer, PLGA, creates a robust delivery platform. mdpi.comresearchgate.net

The table below summarizes research findings on the use of DOTAP-based systems for the delivery of non-nucleic acid therapeutic compounds.

Table 1: DOTAP-Based Delivery of Other Therapeutic Compounds

Therapeutic Compound Delivery System Target Disease/Application Key Findings Reference(s)
Curcumin DOTAP Cationic Liposomes (co-delivered with STAT3 siRNA) Skin Cancer Utilized a cationic liposome for effective co-delivery of a small molecule drug and siRNA. mdpi.com
Docetaxel (DCX) DOTAP-PLGA Hybrid Nanoparticles (LPHNp) Lung Cancer Developed a novel DCX-loaded hybrid nanoparticle with high drug encapsulation efficiency. The formulation demonstrated effective anti-tumor activity in lung cancer models. mdpi.com

| Doxorubicin | Galactosylated Liposomes (co-delivered with siRNA) | Hepatocellular Carcinoma | Employed galactosylated liposomes as a co-delivery vehicle to target liver cancer. | mdpi.com |

Vaccine Adjuvancy and Immunomodulation

This compound has emerged as a potent vaccine adjuvant, a substance that enhances the immune response to a co-administered antigen. google.comnih.gov Unlike traditional adjuvants like aluminum salts (alum), which primarily stimulate humoral (antibody-based) immunity, DOTAP-based formulations have been shown to induce both robust humoral and, critically, cell-mediated immunity. google.compdsbiotech.comnih.gov This makes it a valuable tool for next-generation subunit vaccines, particularly for diseases where T-cell responses are crucial for protection. pdsbiotech.comnih.gov

The immunomodulatory mechanism of DOTAP is distinct from that of many traditional adjuvants. google.com It can activate antigen-presenting cells (APCs), such as dendritic cells, through the mitogen-activated protein kinase (MAP) pathway, which differs from the Toll-like receptor (TLR) pathway activation common to other adjuvants. google.com This alternative activation pathway may result in less release of inflammatory factors. google.com The cationic nature of DOTAP facilitates the uptake of antigens by APCs. google.complos.org Studies have shown that DOTAP/DC-cholesterol liposomes enhance the uptake of ovalbumin (OVA) by CD11c+ dendritic cells in nasal-associated lymphoid tissue. plos.org

Research has demonstrated that the R-enantiomer of DOTAP (R-DOTAP) is the primary active component responsible for its adjuvant activity, proving more effective at stimulating a CD8+ anti-tumor response than the S-enantiomer. nih.govnih.gov Formulations with R-DOTAP have been shown to promote strong, antigen-specific CD8+ and CD4+ effector and memory T-cell responses against recombinant protein antigens from viruses like SARS-CoV-2 and influenza. pdsbiotech.comnih.gov Furthermore, R-DOTAP has been found to significantly outperform squalene-based adjuvants in eliciting CD4 T-cell responses to recombinant influenza hemagglutinin vaccination. mdpi.com

DOTAP-adjuvanted vaccines typically induce a balanced Th1/Th2-type immune response, characterized by the production of both Th1-associated cytokines like interferon-gamma (IFN-γ) and Th2-associated cytokines like interleukin-4 (IL-4). google.compdsbiotech.com This is a significant advantage over alum, which predominantly induces a Th2-biased response. google.com For example, in studies with an HBsAg vaccine, the DOTAP adjuvant induced titers of IgG2a (a Th1-associated antibody subtype in mice) that were significantly higher than those induced by the alum adjuvant. google.com Similarly, intranasal administration of DOTAP/DC-cholesterol liposomes with an OVA antigen induced a Th2-biased response, evidenced by high levels of IL-4 and serum IgG1. plos.org

The table below details comparative research findings on the immunomodulatory effects of DOTAP as a vaccine adjuvant.

Table 2: Immunomodulatory Effects of DOTAP as a Vaccine Adjuvant

Vaccine Antigen Adjuvant Comparison Immune Response Parameter Result Reference(s)
Hepatitis B surface antigen (HBsAg) DOTAP vs. Alum Adjuvant Antibody Subtypes (IgG1, IgG2a) DOTAP adjuvant produced IgG1 levels equivalent to alum, but significantly higher IgG2a levels, indicating a mixed Th1/Th2 response compared to alum's Th2 bias. google.com
Hepatitis B surface antigen (HBsAg) DOTAP vs. CpG-ODN Adjuvant Antibody Subtypes (IgG1, IgG2a) IgG1 and IgG2a titers generated by the DOTAP adjuvant were slightly lower than with CpG-ODN, but the difference was not significant. google.com
Influenza Vaccine DOTAP vs. Alum vs. CpG-ODN Cytokine Secretion The DOTAP group secreted high levels of Th1 cytokine IFN-γ and some Th2 cytokine IL-4. The alum group only secreted high levels of IL-4. The CpG-ODN group had high IFN-γ but low IL-4. google.com
SARS-CoV-2 Spike Proteins (S1 and RBD) R-DOTAP vs. Antigen Alone T-Cell Response (IFN-γ producing T-cells) The R-DOTAP formulation showed a 20-50 fold increase in antigen-specific IFN-γ producing T-cells compared to the antigen alone group. pdsbiotech.com
Ovalbumin (OVA) DOTAP/DC-chol liposome vs. OVA alone Cytokine Secretion (from splenocytes) Splenocytes from mice vaccinated with OVA plus DOTAP/DC-chol liposome induced high levels of IL-4 production, with low IFN-γ levels detected, indicating a Th2-biased response. plos.org

| HPV-16 E7 Peptide | (R)-DOTAP vs. (S)-DOTAP | Anti-Tumor Response | (R)-DOTAP was shown to be the active enantiomer, inducing dose-dependent tumor regression and a strong CD8+ T-cell response, while (S)-DOTAP only delayed tumor progression. | nih.gov |


Preclinical Efficacy and Biodistribution Studies of Dotap Mesylate Formulations

In Vitro Transfection Efficiency Assessments

The ability of DOTAP mesylate formulations to transfect cells effectively is a primary measure of their potential. This is assessed by delivering genetic material, such as plasmid DNA (pDNA) or messenger RNA (mRNA), into cultured cells and measuring the subsequent expression of a reporter gene or the silencing of a target gene.

The efficiency of transfection using DOTAP-based liposomes is highly dependent on the type of cell being targeted. researchgate.netnih.gov Research demonstrates that the optimal lipid composition of the delivery vehicle can vary significantly from one cell line to another. researchgate.netnih.gov For instance, in a study comparing different weight ratios of DOTAP to the helper lipid dioleoylphosphatidylethanolamine (DOPE), the most effective formulations for Huh7 and AGS cancer cell lines were those with a high proportion of DOTAP (1:0 and 3:1 DOTAP:DOPE ratios). researchgate.netnih.gov In contrast, for COS7 and A549 cell lines, formulations with higher proportions of DOPE (1:1 and 1:3 DOTAP:DOPE ratios) yielded better results. researchgate.netnih.gov

This cell-type specificity suggests that the interactions between the lipoplex (the complex of lipids and nucleic acid) and the cell membrane, as well as the subsequent intracellular processing, are unique to each cell line. researchgate.netthermofisher.com Factors such as membrane fluidity and the specific endocytic pathways favored by a cell type influence how readily it will internalize the formulation and release the genetic payload. researchgate.net For example, studies have shown that while DOTAP-based lipoplexes can transfect HEK 293T cells with high efficiency, other cell lines like HT29 are more resistant to transfection by the same formulations. mdpi.comajol.info

In a comparative study, this compound was found to be more effective at delivering mRNA to HEK 293T cells than DOTAP chloride or DOTAP iodide, resulting in the highest production of the reporter protein, luciferase. mdpi.com Another study highlighted that while monovalent DOTAP-based lipoplexes were inefficient, multivalent cationic lipid (MVL5)-based systems successfully transfected large plasmids into HEK 293T cells, suggesting that the lipid structure itself is a critical determinant of success in specific cell lines. mdpi.com

Table 1: Cell Line-Dependent Optimization of DOTAP:DOPE Liposome (B1194612) Formulations This table illustrates how the optimal weight ratio of DOTAP to its helper lipid DOPE varies across different cancer cell lines for achieving maximum transfection efficiency.

Cell LineOptimal DOTAP:DOPE Weight Ratio(s)Reference(s)
Huh7 (Liver Carcinoma)1:0 and 3:1 researchgate.net, nih.gov
AGS (Gastric Adenocarcinoma)1:0 and 3:1 researchgate.net, nih.gov
COS7 (Kidney Fibroblast)3:1 and 1:1 researchgate.net, nih.gov
A549 (Lung Carcinoma)1:1 and 1:3 researchgate.net, nih.gov
HEK 293T (Embryonic Kidney)Not specified ratio, but this compound superior mdpi.com

The presence of serum in cell culture media is a critical variable that can significantly impact the efficiency of cationic lipid-mediated transfection. thermofisher.comnih.gov Serum contains a multitude of proteins that can interact with and destabilize the positively charged lipoplexes, often inhibiting their ability to transfect cells. thermofisher.comnih.gov For this reason, it is a standard practice to form the DOTAP-nucleic acid complexes in a serum-free medium to prevent this interference. thermofisher.combiontex.com

However, once the complexes are formed, their addition to cells cultured in serum-containing medium can, in many cases, enhance transfection efficiency. biontex.comsigmaaldrich.com Most cell lines transfected with DOTAP show superior results when the transfection is performed in the presence of serum. biontex.com This may be because certain serum components can help stabilize the complexes or facilitate their interaction with the cell surface. thermofisher.com Nevertheless, this effect is not universal, and some cell lines exhibit better transfection outcomes in serum-free or reduced-serum conditions. biontex.com

Studies have shown that the formulation itself can be optimized to resist serum inhibition. For example, increasing the ratio of DOTAP to DNA can lead to a dose-dependent enhancement of transfection efficiency even in high-serum conditions. nih.govresearchgate.net The addition of condensing agents like protamine sulfate (B86663) to the formulation can further increase transfection efficiency in the presence of serum. nih.gov Interestingly, the transfection efficiency of certain DOTAP formulations in high-serum conditions in vitro has been shown to correlate well with their gene delivery efficiency in vivo. nih.gov

In Vivo Gene and Drug Delivery Efficacy

Translating in vitro success to a whole-organism context is a major goal of preclinical research. Studies in animal models are essential for evaluating the biodistribution, gene expression, and therapeutic effectiveness of this compound formulations.

Following intravenous administration, the biodistribution of DOTAP-based nanoparticles is largely dictated by their physicochemical properties. biorxiv.org Formulations containing the permanently cationic lipid DOTAP exhibit a strong physicochemical tropism for the lungs. biorxiv.orgnih.gov This leads to a significant accumulation of the nanoparticles in the lung tissue shortly after injection. nih.govnih.gov This natural targeting makes DOTAP-based systems promising candidates for gene therapies aimed at lung diseases, including lung cancer. nih.govnih.gov

Besides the lungs, gene expression has also been detected in other organs such as the heart, spleen, liver, and kidney, although typically at lower levels. nih.gov The spleen, in particular, has been identified as another organ that can be targeted by adjusting the formulation. For instance, the ratio of cationic lipids to helper lipids like DOPE can be modified to selectively target splenic antigen-presenting cells, which is a valuable strategy for vaccine development. dovepress.com

The ultimate goal of gene delivery is to achieve therapeutically relevant levels of gene expression in the target tissue. Using reporter genes like luciferase and lacZ allows for the quantification and localization of this expression. nih.gov

In vivo studies have demonstrated that intravenous injection of DOTAP-based lipoplexes can lead to robust gene expression, particularly in the lungs. nih.govnih.gov One study using a luciferase reporter gene found that a formulation of DOTAP, protamine, and DNA resulted in high gene expression in the lungs, which peaked around 6 hours after injection and then declined. nih.gov High expression was also initially observed in the spleen. nih.gov Histological analysis using a lacZ reporter gene revealed that endothelial cells were the primary site of transgene expression in both the lung and spleen. nih.gov

The development of novel analogues of DOTAP has also led to improved gene expression. For example, replacing the double bonds in DOTAP’s lipid tails with triple bonds resulted in a formulation that exhibited double the transfection level in mouse lung endothelial cells compared to the standard DOTAP:cholesterol system. nih.gov This analogue allowed for the delivery of a higher dose of plasmid DNA, leading to nearly three times greater marker-gene expression in the lungs. nih.gov Similarly, microfluidic preparation of DOTAP nanoparticles has been shown to enhance their adjuvanticity, leading to stronger T-cell responses, which is an indirect measure of effective antigen delivery and presentation. plos.orgnih.gov

Table 2: In Vivo Gene Expression and Biodistribution of DOTAP-based Formulations This table summarizes findings on organ-specific gene expression following systemic administration of different DOTAP formulations in mice.

FormulationReporter GenePrimary Target Organ(s)Key FindingsReference(s)
DOTAP-Protamine-DNA (LPD)Luciferase, lacZLung, SpleenHighest expression in lung endothelial cells; peaked at 6 hours post-injection. nih.gov
DS(14-yne)TAP:CholesterolLuciferaseLung~3x greater gene expression in the lung compared to standard DOTAP:cholesterol. nih.gov
DOTAP-DOPE/CholesterolLuciferaseSpleen, LungRatio of lipids can be adjusted to target splenic antigen-presenting cells. dovepress.com
DOTAP LNPsmRNA-LuciferaseLungDOTAP LNPs show strong physicochemical tropism to the lungs. biorxiv.org

The preclinical efficacy of this compound formulations is ultimately tested in animal models of human diseases. These studies provide critical proof-of-concept for their therapeutic potential.

In cancer research, DOTAP-based systems have been used to deliver siRNA to silence cancer-promoting genes. For instance, lipoplexes formulated with an enantiomer of DOTAP (R-DOTAP) and cholesterol were used to deliver siRNA against the aromatase enzyme in a breast cancer model. nih.gov This resulted in significant silencing of aromatase, demonstrating a potential therapeutic strategy for estrogen-dependent breast cancer. nih.gov In a human lung cancer xenograft model, hybrid nanoparticles composed of a PLGA core and a DOTAP lipid shell were used to deliver the chemotherapy drug docetaxel. mdpi.com When functionalized with a tumor-targeting antibody, these nanoparticles led to a notable reduction in tumor volume and increased survival rates compared to the free drug. mdpi.com

In the context of vaccine development, DOTAP-based nanoparticles have been shown to be effective adjuvants, enhancing immune responses to protein antigens. plos.orgnih.gov Microfluidic-prepared DOTAP nanoparticles were found to induce strong CD4+ and CD8+ T-cell responses against model antigens in mice. plos.orgnih.gov The addition of other immunostimulatory molecules, like CpG oligonucleotides, to the DOTAP formulation further boosted these T-cell responses, suggesting its promise as a platform for vaccines against cancer and infectious diseases. nih.gov

Biodistribution and Pharmacokinetics of this compound Formulations

The biodistribution and pharmacokinetic profile of nanoparticles are critical determinants of their therapeutic efficacy and are largely influenced by their physicochemical properties, such as size, surface chemistry, and charge. nih.gov For formulations containing the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), these characteristics are key to their in vivo fate following systemic administration. researchgate.net Preclinical research indicates that the composition of DOTAP-based lipid nanoparticles (LNPs) significantly directs their accumulation in specific tissues. frontiersin.org

Research has demonstrated that the inclusion and proportion of DOTAP in LNP formulations can systematically alter tissue tropism. nih.gov For instance, in Selective Organ Targeting (SORT) nanoparticles, varying the molar percentage of DOTAP has been shown to shift gene expression from the liver to the spleen and lungs. nih.gov A formulation without DOTAP may primarily target the liver; however, introducing DOTAP at increasing concentrations redirects the nanoparticles. nih.gov This principle is illustrated by studies where LNPs based on the ionizable lipid DLin-MC3-DMA, which typically deliver to the liver, were redirected to the spleen and lungs upon the addition of DOTAP. nih.gov

The interplay between DOTAP and other lipids in a formulation is a key factor in determining tissue distribution. frontiersin.orgnih.gov In one study, LNPs composed of a combination of the permanently cationic DOTAP and the ionizable cationic lipid MC3 were developed. nih.gov The findings suggested that a higher proportion of DOTAP led to greater association with endothelial cells, while a higher proportion of MC3 resulted in longer circulation times. nih.gov Another study found that LNPs containing DOTAP and a PLGA polymer distributed to the lungs and spleen, with the specific organ targeting influenced by the DOTAP/MC3 ratio. frontiersin.org An equal ratio (1:1) of DOTAP to MC3 favored lung expression, whereas a 3:1 ratio favored spleen expression. frontiersin.org

The choice of helper lipid formulated with DOTAP also plays a crucial role. Formulations of DOTAP with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol have been developed and optimized. dovepress.comnih.gov One such optimized formulation, LNP3-MO, was found to accumulate predominantly in the lung and spleen following in vivo administration. nih.gov However, the inclusion of DOTAP does not universally guarantee a shift in biodistribution to the lungs. In a study using LNPs to deliver a small protein, the formulation, which included the ionizable lipid C14-4, DOTAP, DOPE, cholesterol, and a PEGylated lipid, resulted in predominant delivery to the liver, with no significant shift to the lungs. upenn.edu

The tables below summarize findings from preclinical studies on the biodistribution of various DOTAP-containing formulations.

Table 1: Impact of DOTAP Percentage on LNP-Mediated Protein Expression

This table shows the shift in luciferase protein expression from the liver to the spleen and then the lungs as the molar percentage of DOTAP in the SORT LNP formulation is increased. nih.gov

% DOTAP in LNPPredominant Organ for Expression
0%Liver
10%Spleen
20%Spleen
30%Spleen / Lungs
40%Lungs
50%Lungs

Table 2: Cellular Targeting of DOTAP-Containing LNPs in Different Organs

This table details the transfection efficiency in specific cell populations within target organs following a single injection of Cre mRNA delivered by SORT LNPs. nih.gov

LNP FormulationTarget OrganCell TypeTransfection Efficiency
20% DODAP SORT LNPLiverHepatocytes~93%
50% DOTAP SORT LNPLungsEpithelial Cells~40%
50% DOTAP SORT LNPLungsEndothelial Cells~65%
50% DOTAP SORT LNPLungsImmune Cells~20%

Further research into analogues of DOTAP has also shown promise for improving organ-specific delivery. A study of dialkynoyl analogues of DOTAP found that replacing the cis-double bonds with triple bonds altered the physical properties of the lipoplexes. nih.gov One particular analogue, when formulated with cholesterol, demonstrated double the level of pDNA transfection in mouse lung endothelial cells compared to the conventional DOTAP:cholesterol formulation. nih.gov

Comparative Analysis and Structure Activity Relationships of Dotap Mesylate and Analogues

Comparison with Other Cationic Lipids

The performance of DOTAP as a transfection agent is often benchmarked against other cationic lipids. These comparisons highlight the unique advantages and disadvantages conferred by its specific chemical structure.

A primary analogue for comparison with DOTAP is N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA). The key structural difference between DOTAP and DOTMA lies in the linker bond connecting the hydrophobic lipid tails to the cationic headgroup. DOTAP possesses ester bonds, whereas DOTMA has more stable ether bonds. nih.gov This single modification leads to significant differences in their biological properties.

Key Structural and Functional Differences:

Biodegradability and Toxicity: The ester bonds in DOTAP are susceptible to hydrolysis by cellular esterases, making it biodegradable. This degradation leads to reduced cytotoxicity compared to the non-degradable ether-linked DOTMA. nih.govresearchgate.netmdpi.com

Transfection Efficiency: While both lipids can show similar in vitro transfection efficiencies, their in vivo performance can differ significantly. nih.gov For instance, in some studies, DOTMA has demonstrated superior gene expression in the lungs after intravenous administration, a phenomenon attributed to its greater stability. nih.gov Conversely, other research has shown DOTAP to be more efficient in systemic gene delivery to the lungs compared to DOTMA/DOPE formulations. nih.gov The choice of helper lipid, such as dioleoylphosphatidylethanolamine (DOPE), can enhance the transfection efficiency of both, but the fundamental differences due to the linker bond remain. nih.gov For example, DOTAP, when formulated with DOPE, has shown higher transfection efficiency and lower toxicity than comparable DOTMA formulations. nih.gov

Cellular Interactions: Both DOTAP and DOTMA are monovalent cationic lipids. jst.go.jp However, differences in their interaction with cells have been observed. For instance, in studies on reactive oxygen species (ROS) generation, DOTAP-containing liposomes induced ROS at lower concentrations than DOTMA-liposomes, although at higher concentrations, the ROS levels were similar. jst.go.jp

FeatureDOTAPDOTMAReference
Linker BondEsterEther nih.gov
BiodegradabilityBiodegradableNon-biodegradable researchgate.netmdpi.com
Relative CytotoxicityLowerHigher nih.govresearchgate.netmdpi.com
In Vivo StabilityLess stableMore stable nih.govannualreviews.org

The counterion associated with the positively charged trimethylammonium headgroup of DOTAP can significantly influence the physicochemical properties and biological activity of the resulting salt. While this article focuses on DOTAP mesylate, comparisons with other common salts like DOTAP chloride (Cl⁻), iodide (I⁻), and methylsulfate (B1228091) are informative.

Hydration and Solubility: X-ray and neutron diffraction studies have revealed that the counterion affects the hydration of the DOTAP headgroup. vulcanchem.comnih.gov For example, DOTAP/Cl⁻ readily forms stable liposomes in water, whereas DOTAP/I⁻ has poor water solubility. nih.gov This is attributed to the tighter binding of the iodide ion to the headgroup, which leads to the expulsion of water. nih.govescholarship.org This difference in solubility and hydration can impact the formulation of liposomes and their subsequent interaction with nucleic acids and cell membranes. nih.gov

Transfection Activity: The choice of counterion has been shown to alter transfection outcomes. nih.govkoreascience.kr For example, in one study, DOTAP chloride emulsions demonstrated more efficient transfection than DOTAP methylsulfate emulsions in the absence of serum. koreascience.kr The complexation of plasmid DNA with lipid emulsions is affected by the counterions through charged headgroup repulsion. koreascience.kr The differences in transfection efficiency between DOTAP salts can be irregular and may depend on the specific cell type and experimental conditions. nih.gov

DOTAP SaltKey CharacteristicsReference
DOTAP chloride (Cl⁻)Forms stable liposomes in water; often used as a standard. nih.gov
DOTAP iodide (I⁻)Poor water solubility due to tight counterion binding and reduced hydration. nih.govescholarship.org
DOTAP methylsulfateShowed lower transfection efficiency than DOTAP chloride in some studies. koreascience.kr

DOTAP is one of many synthetic cationic lipids developed for gene delivery. Its performance is often compared to a wide range of other lipids, including both synthetic analogues and those derived from natural sources.

Synthetic Lipids: A vast array of synthetic cationic lipids exists, with modifications in the headgroup, linker, and hydrophobic domains. For example, lipids with multivalent headgroups, such as 2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate (B77799) (DOSPA), can condense DNA more efficiently than monovalent lipids like DOTAP, though this may not always translate to higher transfection efficiency due to difficulties in intracellular DNA release. mdpi.com Other synthetic lipids, like pyridinium-based cationic lipids, have been shown to be more efficient than DOTAP/Cholesterol formulations in certain cell lines. acs.org

Naturally Derived Lipids: Cationic lipids derived from natural molecules like cholesterol or amino acids are also utilized. For instance, 3β-[N-(N',N'-dimethylaminoethyl)carbamoyl]cholesterol (DC-Chol) is a cholesterol-based cationic lipid. nih.gov Lipoplexes formulated with the naturally occurring lipid sphingosine (B13886) have shown comparable transfection to DOTAP but with significantly less toxicity over time. acs.org Chitosan, a linear aminopolysaccharide, is another naturally derived polymer that has been explored for gene delivery due to its biocompatibility and low toxicity. sci-hub.se

Impact of Lipid Structure Modifications on Biological Activity

The structure-activity relationship of cationic lipids is a key area of research aimed at improving their efficacy. Modifications to the acyl chains and the headgroup of DOTAP and its analogues can have profound effects on their biological activity.

The hydrophobic acyl chains are critical for the self-assembly of lipids into liposomes and for their interaction with cell membranes.

Saturation: The degree of saturation of the acyl chains influences the fluidity of the lipid bilayer and its propensity to form non-bilayer structures, which is thought to be important for endosomal escape. psu.edu Unsaturated chains, like the oleoyl (B10858665) chains in DOTAP, introduce kinks that increase membrane fluidity. nih.gov Studies have shown that lipids with unsaturated chains, such as the C18:1 chain, tend to have better transfection efficiency than those with saturated chains (e.g., C18:0). researchgate.net Increasing saturation generally leads to a higher lamellar to reversed hexagonal (HII) phase transition temperature, indicating decreased fusogenicity. psu.edu

Length: The length of the acyl chains also plays a role. Increasing the acyl chain length can enhance lipid packing and improve the entrapment of therapeutic cargo. oslomet.no However, this can also compromise the physical stability of the liposomes. oslomet.no Studies on DOTAP analogues with varying carbon chain lengths have shown that transfection efficiency is dependent on the biophysical properties imparted by these chains. researchgate.net Some research indicates that shorter and more asymmetric diether lipids perform better in in vitro assays. nih.gov

ModificationImpact on PropertiesEffect on Biological ActivityReference
Increased UnsaturationIncreases membrane fluidity, lowers HII phase transition temperature.Generally improves transfection efficiency and fusogenicity. psu.eduresearchgate.net
Increased SaturationDecreases membrane fluidity, increases HII phase transition temperature.Generally decreases transfection efficiency and fusogenicity. psu.edu
Increased Chain LengthEnhances lipid packing, can improve cargo entrapment.Can improve entrapment but may compromise liposome (B1194612) stability. oslomet.no
Asymmetric ChainsCan create less condensed monolayers.Some studies show improved in vitro efficacy. nih.gov

The cationic headgroup is responsible for condensing nucleic acids and interacting with the negatively charged cell surface. acs.org

Structure: The structure of the headgroup is a critical determinant of transfection efficiency. While the trimethylammonium group of DOTAP is common, other headgroups have been explored. For example, cationic lipids with hydroxyethylammonium moieties have shown improved in vivo gene delivery to the lung compared to those with trimethylammonium groups like DOTAP. annualreviews.org The chemical nature and basicity of the headgroup can be varied, for instance, by incorporating amino acids like arginine or lysine, which has led to high transfection efficiencies. nih.gov

Density: The surface charge density of the lipoplex, which is influenced by the density of cationic lipids, is crucial for membrane fusion. mdpi.com While a positive charge is necessary to overcome electrostatic repulsion with the cell membrane, excessive charge density can impair transfection, possibly by inhibiting the release of the nucleic acid from the carrier. mdpi.com Furthermore, high charge density can promote the formation of a protein corona in biological fluids, which can mask the lipoplex and prevent its interaction with the target cell membrane. mdpi.com

Linker Chemistry (Ester vs. Ether Bonds)

The linker group, which connects the hydrophilic headgroup and the hydrophobic domain of a cationic lipid, is a critical determinant of its physicochemical properties, including chemical stability and biodegradability. researchgate.netnih.gov These characteristics, in turn, significantly influence the lipid's gene transfection efficiency and cytotoxicity. researchgate.net The most common linker moieties in cationic lipids are ester and ether bonds, each conferring distinct advantages and disadvantages to the lipid's function as a gene delivery vector.

DOTAP (1,2-dioleoyloxy-3-trimethylammonium-propane) contains a biodegradable ester linkage, which is a key structural feature distinguishing it from its well-known ether-linked analogue, DOTMA (1,2-di-O-octadecenyl-3-trimethylammonium propane). nih.govresearchgate.netmdpi.com The ester bonds in DOTAP are susceptible to hydrolysis by cellular esterases. sci-hub.semeddocsonline.org This biodegradability is associated with lower cytotoxicity compared to lipids with more stable linkers, as the molecule can be broken down into less harmful components. researchgate.netsci-hub.se The cleavage of the ester bond can also facilitate the release of the nucleic acid payload from the lipoplex within the cell, a crucial step for successful gene expression. doi.org

In contrast, the ether linkage found in analogues like DOTMA is chemically stable and resistant to enzymatic degradation. sci-hub.seannualreviews.org This stability can lead to higher gene expression levels in vivo, as the lipoplex remains intact for a longer period, protecting the genetic material. nih.gov However, this same stability is also a major drawback, as the non-degradable lipid can accumulate within cells, leading to increased toxicity. sci-hub.sedoi.org While some studies report that ether-linked compounds provide better transfection efficiency, others highlight that the associated toxicity can be a limiting factor. sci-hub.seacs.org

Research has shown that the choice between an ester and an ether bond involves a trade-off between stability and biodegradability. For instance, in vivo studies comparing DOTAP and DOTMA for gene delivery to the lung found that the stable ether linkage of DOTMA resulted in better efficiency than the hydrolyzable ester linkage of DOTAP. nih.gov Conversely, the biodegradability of ester-containing lipids like DOTAP is considered a significant advantage for reducing cytotoxicity in cell cultures. sci-hub.se Furthermore, the specific orientation of the linker group itself has been identified as a profound modulator of gene delivery efficacy, demonstrating that even subtle structural variations can dramatically impact the biological function of the cationic lipid. researchgate.netacs.org

FeatureEster Linker (e.g., DOTAP)Ether Linker (e.g., DOTMA)References
Biodegradability High; susceptible to hydrolysis by cellular esterases.Low; resistant to enzymatic degradation. researchgate.netsci-hub.semeddocsonline.org
Chemical Stability Less stable; can decompose in circulation.More stable; less prone to decomposition. nih.govsci-hub.seannualreviews.org
In Vivo Transfection Efficiency Can be lower due to faster degradation.Can be higher due to prolonged stability of the lipoplex. nih.govannualreviews.org
Cytotoxicity Generally lower due to metabolic breakdown.Generally higher due to cellular accumulation. sci-hub.sedoi.org
Payload Release Facilitated by enzymatic cleavage of the linker.Relies on other destabilization mechanisms. doi.org

Structure-Function Correlations in Liposome-Mediated Gene Transfer

The efficiency of a cationic lipid in mediating gene transfer is not determined by a single molecular feature but rather by the interplay of its three constituent domains: the hydrophobic anchor, the linker, and the hydrophilic headgroup. mdpi.comspandidos-publications.com Structure-activity relationship (SAR) studies on DOTAP and its analogues have provided significant insights into how modifications of these domains correlate with the biophysical properties of liposomes and their ultimate transfection performance. researchgate.netnih.gov

The hydrophobic domain , typically composed of two alkyl or acyl chains, critically influences the fluidity and stability of the liposome membrane. researchgate.netresearchgate.net For DOTAP analogues, variations in the length and degree of saturation of these chains affect the phase transition temperature of the lipid bilayer. researchgate.netnih.gov Lipids with unsaturated oleoyl chains, like DOTAP, generally form more fluid membranes at physiological temperatures, which is often correlated with higher transfection efficiency. researchgate.net The introduction of asymmetry in the hydrocarbon chains has also been shown to enhance transfection efficacy compared to symmetric lipids. acs.org Furthermore, replacing the standard fatty acid chains with a rigid sterol backbone, such as cholesterol, creates lipids that often require a helper lipid to form stable and efficient transfection complexes. acs.orgnih.gov

The linker region , as discussed previously, dictates the biodegradability and stability of the liposome. researchgate.net Its structure and orientation are crucial for DNA binding, membrane fusogenicity, and cellular uptake. researchgate.netacs.org Studies have demonstrated that beyond the simple ester versus ether comparison, the specific chemical nature of the linker, such as carbamate (B1207046) or amide bonds, can also modulate transfection efficiency and serum compatibility. researchgate.netresearchgate.netnih.gov

The hydrophilic headgroup is responsible for the initial electrostatic interaction with the negatively charged nucleic acids and the cell membrane. meddocsonline.org For DOTAP, this is a quaternary ammonium (B1175870) group. mdpi.com Modifications to this headgroup can have a significant impact on performance. For example, incorporating a hydroxyethyl (B10761427) moiety into the headgroup of DOTAP-like lipids to create analogues such as DORI has been shown to improve gene transfer. meddocsonline.orgresearchgate.net This enhancement is attributed to changes in headgroup hydration and improved hydrogen-bonding interactions with cellular membranes. researchgate.net The counterion associated with the cationic headgroup also plays a role; a study comparing DOTAP chloride, iodide, and mesylate found that this compound yielded the highest transfection efficiency. mdpi.com

Structural DomainModificationFunctional ConsequenceReferences
Hydrophobic Domain Chain length, saturation, and asymmetryAffects membrane fluidity, liposome stability, and endosomal escape. Asymmetric and unsaturated chains are often more efficient. researchgate.netnih.govresearchgate.netacs.org
Sterol backbone (e.g., cholesterol-based)Increases rigidity; often requires a helper lipid for optimal function. acs.orgnih.gov
Linker Ester vs. Ether bondBalances biodegradability/low toxicity (ester) with chemical stability/higher in vivo efficiency (ether). nih.govsci-hub.seannualreviews.org
Linker OrientationProfoundly influences DNA binding, membrane fusibility, and cellular uptake. researchgate.netacs.org
Headgroup Addition of hydroxyethyl groupsImproves transfection, likely through altered hydration and membrane interactions. meddocsonline.orgresearchgate.net
Counterion (e.g., Cl⁻, I⁻, Mesylate⁻)Influences transfection efficiency, with mesylate showing superior performance for DOTAP in some studies. mdpi.com
Formulation Inclusion of Helper Lipids (DOPE, Cholesterol)Enhances lipoplex stability and facilitates endosomal escape, leading to higher transfection rates. nih.govmdpi.comnih.gov

Safety, Biocompatibility, and Clinical Translation Considerations for Dotap Mesylate Formulations

In Vitro Cytotoxicity Profiles

The cytotoxicity of DOTAP-containing formulations is a critical parameter that is influenced by both the concentration of the lipid and the specific cell type being investigated.

The in vitro cytotoxicity of DOTAP mesylate is consistently shown to be dependent on its concentration in the cell culture medium. scientificlabs.comnih.govnih.gov Generally, as the concentration of DOTAP increases, a corresponding increase in cellular toxicity is observed. nih.gov This dose-dependent effect is a crucial consideration for optimizing formulations to maximize therapeutic delivery while minimizing harm to cells.

For instance, studies on solid lipid nanoparticles (SLNs) containing DOTAP to complex siRNA have quantified this relationship. The half-maximal inhibitory concentration (IC50), a measure of potency, demonstrates a clear dose-dependent cytotoxicity in J774A.1 macrophage cells. As the ratio of DOTAP to siRNA is reduced, the toxicity generally decreases, although this relationship can be complex. nih.gov Research on emulsions formulated with DOTAP also confirms that all tested formulations inhibited cellular proliferation in a dose-dependent manner in B16-F10 cells after 48 hours of continuous incubation. nih.gov However, some data suggests that DOTAP is not cytotoxic up to a concentration of 100 µg/ml in specific cell lines like HeLa cells and peripheral blood lymphocytes (PBLs). scientificlabs.com

Table 1: Dose-Dependent Cytotoxicity of siRNA-Solid Lipid Nanoparticles (SLNs) Containing DOTAP in J774A.1 Macrophages

Formulation (Nitrogen to Phosphate (B84403) Ratio)Half Maximal Inhibitory Concentration (IC50) in µg/mLReference
siRNA-SLNs (N/P Ratio 34:1)8.1 ± 0.37 nih.gov
siRNA-SLNs (N/P Ratio 20:1)23.9 ± 5.73 nih.gov
siRNA-SLNs (N/P Ratio 16:1)26.5 ± 5.92 nih.gov
siRNA-SLNs (N/P Ratio 12:1)26.1 ± 3.97 nih.gov

The cytotoxic effects of this compound are not uniform across all cell types; instead, they exhibit significant cell line specificity. ajol.infosigmaaldrich.com This variability is attributed to differences in cell membrane composition, metabolic activity, and internalization pathways among different cells.

For example, liposomes formulated with DOTAP and the helper lipid dioleoylphosphatidylethanolamine (DOPE) are highly toxic to phagocytic cells like macrophages and the human monocyte-like U937 cell line. In contrast, they show minimal toxicity towards non-phagocytic T lymphocytes. nih.gov The rank order of toxicity for various cationic lipids when combined with DOPE in macrophages was found to be DOPE/DDAB > DOPE/DOTAP > DOPE/DMTAP > DOPE/DPTAP > DOPE/DSTAP. nih.gov Other studies have noted higher cytotoxicity in B16 and Hep-2 cell lines compared to others. ajol.info

The optimal formulation for delivery, which often correlates with managing toxicity, is also cell-line dependent. Studies have shown that different ratios of DOTAP to DOPE are optimal for different cell lines, such as Huh7, AGS, COS7, and A549, indicating that the interaction between the liposome (B1194612) and the cell is highly specific. sigmaaldrich.com Furthermore, multicomponent lipid nanoparticles (LNPs) containing this compound showed that the type of phospholipid included was significant for transfection and viability in MDA-MB-231 and SW 620 cancer cells but not in HEK 293T cells. researchgate.netmdpi.com

Table 2: Cell Line-Specific Responses to DOTAP-Based Formulations

Cell LineObservationReference
Macrophages (phagocytic)High toxicity when formulated with DOPE. nih.gov
U937 (monocyte-like)High toxicity when formulated with DOPE. nih.gov
T lymphocytes (non-phagocytic)Not susceptible to toxicity from DOTAP/DOPE formulations. nih.gov
B16 (mouse melanoma)Observed to have higher cell toxicity. ajol.info
Hep-2 (human larynx carcinoma)Observed to have higher cell toxicity. ajol.info
Huh7, AGS, COS7, A549Optimal DOTAP/DOPE ratio for transfection is cell-line dependent. sigmaaldrich.com
MDA-MB-231, SW 620Phospholipid type in this compound LNPs is significant for efficacy. researchgate.netmdpi.com
HEK 293TPhospholipid type in this compound LNPs is not significant for efficacy. researchgate.netmdpi.com

In Vivo Toxicity and Immunogenicity

While in vitro studies provide a foundational understanding, the in vivo response to this compound formulations is more complex, involving interactions with the immune system and various organs. Generally, DOTAP-based liposomes are considered to have low immunogenicity and weak tissue toxicity. taylorandfrancis.com

However, toxicity has been observed. In vivo studies have demonstrated that increasing the DOTAP content in lipid nanoparticles can lead to increased toxicity and proinflammatory activity. nih.gov Studies in mice have shown that DOTAP-based lipoplexes have an associated toxicity, particularly in the lungs. nih.gov This toxicity can be mitigated by modifying the DOTAP structure; for instance, a dialkynoyl analogue of DOTAP exhibited double the transfection level in mouse lungs with less associated toxicity compared to the standard DOTAP:cholesterol formulation. nih.gov

Regarding immunogenicity, DOTAP-based formulations can have immunomodulatory effects. Cationic liposomes have been shown to downregulate the synthesis of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) by activated macrophages. nih.gov While often described as non-immunogenic, this modulation of key immune mediators indicates a clear interaction with the immune system that must be considered during therapeutic development. nih.govtaylorandfrancis.com

Biodegradability and Metabolic Fate

A key advantage of this compound compared to other cationic lipids, such as DOTMA, is its enhanced biodegradability. researchgate.net This property is attributed to the two ester bonds linking the oleoyl (B10858665) chains to the propane (B168953) backbone. mdpi.comresearchgate.net These ester linkages are susceptible to hydrolysis by endogenous esterase enzymes present in the body. researchgate.netmdpi.com

This enzymatic degradation breaks the lipid down into smaller, non-toxic components that can be metabolized and cleared from the body. researchgate.netmdpi.com The superior biodegradability significantly reduces the potential for lipid accumulation and long-term toxicity, which is a concern for non-degradable lipids that contain more stable ether bonds. researchgate.net This characteristic is considered a major factor in the lower cytotoxicity of DOTAP compared to lipids like DOTMA and is a critical feature for its clinical translation. ajol.inforesearchgate.net

Challenges and Future Directions in Clinical Development of this compound-Based Therapeutics

Despite its promising characteristics, the path to clinical approval for this compound-based therapies is accompanied by several challenges. These hurdles are common to the development of many advanced therapy medicinal products (ATMPs) and nanomedicines. nih.govnih.gov

Key challenges include:

Balancing Efficacy and Toxicity: A primary challenge is optimizing the formulation to achieve maximum therapeutic efficacy while maintaining an acceptable safety profile. This involves carefully tuning lipid composition, particle size, and surface charge. nih.govnih.gov

Regulatory Hurdles: Navigating the complex regulatory landscape for nanomedicines and gene therapies is a significant obstacle. This includes demonstrating product consistency, quality, and a well-defined benefit-risk balance, which can be difficult for highly individualized or complex therapies. nih.govlindushealth.comiconplc.com

Manufacturing and Scalability: Ensuring consistent, large-scale production of well-characterized nanoparticles is a major logistical and technical challenge. The physicochemical properties of the final formulation must be tightly controlled to ensure reproducibility between batches.

Patient Recruitment and Trial Design: For therapies targeting rare or specific diseases, recruiting sufficient numbers of patients for clinical trials can be difficult. Furthermore, designing trials with appropriate endpoints and methodologies for these novel therapeutics requires careful consideration. lindushealth.comppd.com

Future research and development will likely focus on several key areas to overcome these challenges. One promising direction is the synthesis of novel DOTAP analogues with modified hydrophobic chains or linker groups to further improve the in vivo safety and efficacy profile. nih.gov Another avenue involves the development of multicomponent lipid systems, where this compound is combined with other lipids, cholesterol, and polymers to fine-tune the formulation's properties for specific applications, enhancing stability, reducing toxicity, and improving targeting. nih.govresearchgate.net Establishing new standards and methodologically sound clinical development plans will be crucial to ensure consistency and increase the evidence base needed for regulatory approval and successful clinical translation. nih.gov

Q & A

Q. What is the role of DOTAP mesylate in nucleic acid delivery systems, and how does its cationic nature influence complex formation?

this compound, a cationic lipid, forms stable lipoplexes with negatively charged nucleic acids (e.g., DNA, RNA) through electrostatic interactions. These complexes enhance cellular uptake by fusing with cell membranes and promoting endosomal escape. Methodologically, researchers prepare lipoplexes by mixing this compound with nucleic acids at defined nitrogen-to-phosphate (N/P) ratios, followed by characterization using dynamic light scattering (DLS) for size and zeta potential for surface charge . Critical parameters include lipid purity, solvent choice (e.g., chloroform for lipid dissolution), and buffer conditions (e.g., pH 7.4 to mimic physiological environments).

Q. What experimental protocols are recommended for preparing this compound-based lipid nanoparticles (LNPs)?

A standard protocol involves:

  • Dissolving this compound in organic solvent (e.g., ethanol or chloroform).
  • Mixing with helper lipids (e.g., cholesterol, DOPE) at optimized molar ratios (e.g., 1:1 for DOTAP:cholesterol).
  • Hydrating the lipid film with aqueous buffer containing nucleic acids.
  • Sonication or extrusion to achieve uniform nanoparticle size (100–200 nm).
    Transfection efficiency is assessed using reporter genes (e.g., luciferase or GFP) in cell lines like HEK 293T .

Q. How do researchers quantify the transfection efficiency of this compound lipoplexes?

Transfection efficiency is measured via:

  • Luciferase assays : Quantifying luminescence intensity post-transfection, normalized to protein content .
  • Flow cytometry : Assessing GFP-positive cell populations.
  • qPCR : Quantifying intracellular nucleic acid levels.
    Controls include empty liposomes (to assess cytotoxicity) and commercial transfection reagents (e.g., Lipofectamine) for benchmarking .

Advanced Research Questions

Q. How does the counterion in DOTAP (e.g., mesylate vs. chloride) impact transfection efficiency and stability of lipid nanoparticles?

Studies show that the counterion modulates physicochemical properties and biological performance. For example, this compound achieves higher luciferase expression in HEK 293T cells compared to DOTAP chloride or iodide. This is attributed to differences in lipid packing, surface charge density, and stability in serum-containing media. Researchers synthesize DOTAP salts by ion-exchange chromatography and compare their transfection efficiency across cell lines, controlling for variables like lipid purity and N/P ratios .

Q. What strategies mitigate the cytotoxicity of this compound while maintaining transfection efficacy?

Cytotoxicity reduction methods include:

  • Helper lipid incorporation : Adding DOPE or cholesterol at 40–50% molar ratios improves membrane fusion and reduces cationic lipid-induced toxicity .
  • Surface PEGylation : Coating LNPs with polyethylene glycol (PEG) decreases nonspecific interactions with cell membranes.
  • Dose optimization : Titrating lipid:nucleic acid ratios to balance transfection and cell viability. Cytotoxicity is quantified via MTT assays or lactate dehydrogenase (LDH) release .

Q. How do researchers resolve contradictions in literature regarding optimal lipid ratios for in vivo delivery?

Conflicting findings on lipid ratios (e.g., DOTAP:cholesterol at 1:1 vs. 2:1) arise from variability in animal models, nucleic acid types (e.g., mRNA vs. plasmid DNA), and administration routes. To address this, systematic studies using design-of-experiments (DoE) approaches are recommended. For example, response surface methodology can optimize lipid composition, nucleic acid load, and particle size while monitoring in vivo biodistribution (e.g., via fluorescence imaging) and gene expression in target tissues .

Q. What advanced characterization techniques are critical for analyzing this compound-based formulations?

  • Cryo-TEM : Visualizes lipoplex morphology and lamellar structures.
  • Small-angle X-ray scattering (SAXS) : Probes lipid bilayer organization.
  • FRET assays : Tracks nucleic acid release kinetics from lipoplexes in endosomal-mimicking buffers.
  • RNAse protection assays : Evaluates nucleic acid integrity post-encapsulation .

Data Contradiction and Validation

Q. Why do some studies report no significant difference in transfection efficiency between this compound and other cationic lipids?

Discrepancies may stem from:

  • Cell line variability : Epithelial cells (e.g., HeLa) vs. immune cells (e.g., macrophages) have differing membrane compositions and endocytic pathways.
  • Serum interference : Serum proteins can destabilize lipoplexes; studies using serum-free vs. serum-containing media yield divergent results.
  • Nucleic acid type : siRNA requires different lipid formulations than plasmid DNA. Researchers should validate findings across multiple cell lines and experimental conditions, reporting detailed protocols for reproducibility .

Q. How can researchers validate the specificity of this compound-mediated gene delivery in complex biological systems?

  • Bioluminescence imaging : Tracks tissue-specific expression in animal models.
  • Single-cell RNA sequencing : Identifies off-target effects in heterogeneous cell populations.
  • Knockdown/knockout controls : Using scrambled siRNA or CRISPR-Cas9 to confirm gene editing specificity .

Methodological Resources

  • Key databases for literature review : Scopus, Web of Science, PubMed (filter for studies using CAS 252769-92-9) .
  • Data repositories : Zenodo or Figshare for sharing optimized lipid formulations and characterization datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.